
Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a bromomethyl group attached to a dimethylphenoxy moiety, which is further connected to a methylpropanoate ester. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 2,6-dimethylphenol to introduce the bromomethyl group. This is followed by a reaction with ethyl 2-methylpropanoate under suitable conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The bromination step can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The esterification step typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
化学反応の分析
Types of Reactions
Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary alcohols.
科学的研究の応用
Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
作用機序
The mechanism of action of Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active phenoxy moiety that can further interact with biological targets.
類似化合物との比較
Similar Compounds
Ethyl 2-(bromomethyl)acrylate: Similar in structure but contains an acrylate group instead of a phenoxy moiety.
2,4-Bis(halomethyl)quinoline: Contains halomethyl groups but is based on a quinoline structure.
Ethyl 2-(chloromethyl)quinoline-3-carboxylate: Similar halomethyl functionality but with a quinoline core.
Uniqueness
Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate is unique due to its combination of a bromomethyl group with a dimethylphenoxy moiety and a methylpropanoate ester. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C15H21BrO3 |
|---|---|
分子量 |
329.23 g/mol |
IUPAC名 |
ethyl 2-[4-(bromomethyl)-2,6-dimethylphenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C15H21BrO3/c1-6-18-14(17)15(4,5)19-13-10(2)7-12(9-16)8-11(13)3/h7-8H,6,9H2,1-5H3 |
InChIキー |
BYLJCJUQLSKWAG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



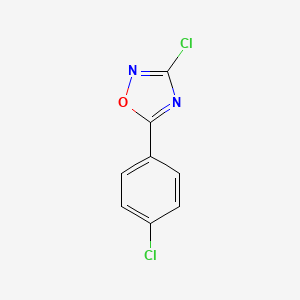

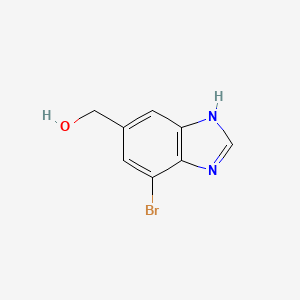
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)
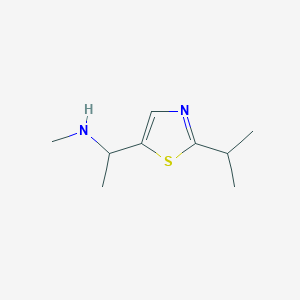
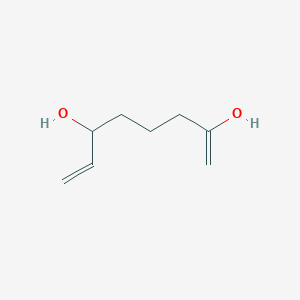
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
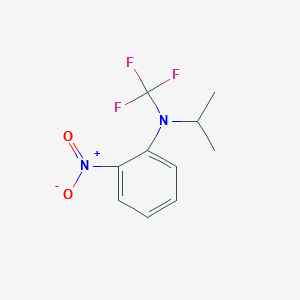
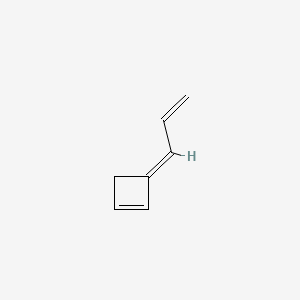
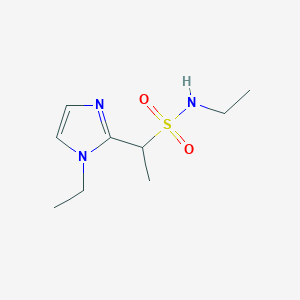
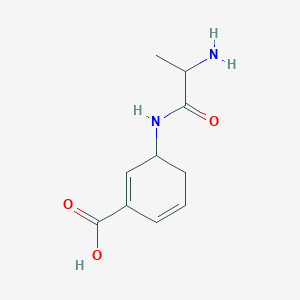
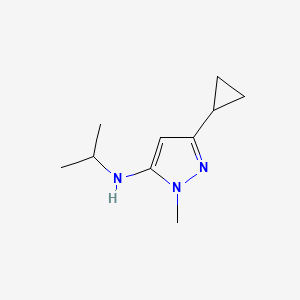
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13971272.png)
